molecular formula C16H24N2O4S B4928117 N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide

Cat. No. B4928117
M. Wt: 340.4 g/mol
InChI Key: XURNHPKMGOTOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane. AZD-3965 has been shown to have potential therapeutic applications in cancer treatment, as it inhibits the uptake of lactate by cancer cells, thereby limiting their energy supply and growth.

Mechanism of Action

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide works by inhibiting the function of MCT1, which is overexpressed in many cancer cells and plays a crucial role in their survival and growth. By blocking the uptake of lactate, this compound limits the energy supply of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the metabolism of cancer cells, leading to a decrease in lactate production and an increase in glucose consumption. These effects are thought to be due to the inhibition of MCT1 by this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide is its specificity for MCT1, which makes it a useful tool for studying the role of lactate transport in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and treatment schedule.

Future Directions

Future research on N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide could focus on several areas, including its potential use in combination with other cancer therapies, its effects on the tumor microenvironment, and the development of more potent and selective MCT1 inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to determine its optimal use in cancer treatment.

Synthesis Methods

The synthesis of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with 1-azepanamine to form 2-methoxy-N-(1-azepanyl)benzamide. This compound is then reacted with sulfonyl chloride to form this compound.

Scientific Research Applications

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide has been extensively studied in preclinical models of cancer, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-16(19)17-14-12-13(8-9-15(14)22-2)23(20,21)18-10-6-4-5-7-11-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURNHPKMGOTOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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